Isotetrandrine N-2'-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

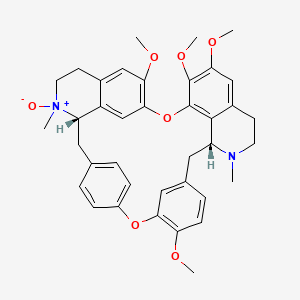

Isotetrandrine N-2’-oxide is a natural alkaloid compound derived from the roots of Stephania tetrandra S. Moore . It has a molecular formula of C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Wirkmechanismus

Target of Action

Isotetrandrine N-2’-oxide is known to inhibit Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by releasing arachidonic acid, which is then converted into pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction and other physiological responses.

Mode of Action

Isotetrandrine N-2’-oxide interacts with its targets, PLA2 and α1 adrenoceptor, leading to their inhibition . This inhibition can result in the suppression of the inflammatory response and modulation of smooth muscle contraction.

Biochemical Pathways

The primary biochemical pathway affected by Isotetrandrine N-2’-oxide is the arachidonic acid pathway . By inhibiting PLA2, Isotetrandrine N-2’-oxide prevents the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, by inhibiting the α1 adrenoceptor, it can affect the adrenergic signaling pathway, potentially leading to changes in smooth muscle contraction.

Result of Action

The inhibition of PLA2 and α1 adrenoceptor by Isotetrandrine N-2’-oxide can lead to a reduction in the inflammatory response and modulation of smooth muscle contraction . In a study on Parkinson’s disease, it was found that Isotetrandrine N-2’-oxide showed neuroprotective effects via anti-inflammation and antiapoptosis .

Action Environment

The action of Isotetrandrine N-2’-oxide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that it may be more effective in certain biological environments . .

Biochemische Analyse

Biochemical Properties

Isotetrandrine N-2’-oxide is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s pKa is predicted to be 7.12±0.20

Molecular Mechanism

Isotetrandrine, a related compound, has been shown to decrease the expression of p-NF-κB and NF-κB in MOLT-4 and MOLT-4/DNR T cells .

Metabolic Pathways

A study on isotetrandrine, a related compound, showed that it is metabolized mainly via two pathways: N-demethylation and isoquinoline ring oxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra S. Moore, followed by its chemical oxidation. The process includes several purification steps to ensure high purity and yield.

Types of Reactions:

Oxidation: Isotetrandrine N-2’-oxide can undergo further oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced back to isotetrandrine under specific conditions using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, to form different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, chloroform.

Reduction: Sodium borohydride, ethanol.

Substitution: Various nucleophiles, solvents like acetone or ethanol.

Major Products Formed:

- Oxidized derivatives of isotetrandrine N-2’-oxide.

- Reduced form, isotetrandrine.

- Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Isotetrandrine N-2’-oxide is unique compared to other similar alkaloid compounds due to its specific structural features and biological activities. Some similar compounds include:

Isotetrandrine N-2’-oxide stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for further research and development.

Biologische Aktivität

Isotetrandrine N-2'-oxide (ITD N-2'-oxide) is a compound derived from isotetrandrine, a natural product known for its diverse pharmacological properties. Recent studies have highlighted its potential biological activities, particularly in neuroprotection, anti-inflammatory effects, and possible applications in treating various diseases. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Neuroprotective Effects

One of the most significant findings regarding this compound is its neuroprotective activity. A study published in 2023 investigated its effects on Parkinson's disease (PD) models using zebrafish and in vitro cell cultures. The results indicated that ITD N-2'-oxide significantly inhibited inflammation and apoptosis in neuronal cells.

Key Findings:

- Inhibition of Inflammatory Markers : Treatment with ITD N-2'-oxide reduced the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .

- Improvement in Locomotor Activity : In zebrafish models of PD induced by 6-hydroxydopamine (6-OHDA), ITD N-2'-oxide improved locomotor function, indicating a protective effect against neurodegeneration .

The neuroprotective effects of this compound are believed to be mediated through several pathways:

- Anti-inflammatory Pathway : ITD N-2'-oxide modulates the PI3K/AKT and ERK signaling pathways, which are critical in regulating inflammatory responses .

- Antioxidative Stress Effects : The compound also exhibits antioxidative properties, reducing oxidative stress-induced damage in neuronal cells .

Antidiabetic Properties

Research has also suggested that this compound may possess hypoglycemic effects. A study involving a β-cell ablation diabetic zebrafish model demonstrated that ITD N-2'-oxide promoted glucose uptake, contributing to lower blood glucose levels without acute toxicity .

Data Summary:

| Compound | [M + H] + (m/z) | [M-O + H] + (m/z) |

|---|---|---|

| This compound | 639.3051 | 623.2742 |

This table summarizes the mass spectrometry data for this compound, indicating its molecular weight before and after reduction reactions .

Antiviral Activity

This compound has also been evaluated for antiviral activity. In vitro studies have shown that it exhibits low to mid-micromolar inhibitory effects against influenza viruses, although further research is needed to fully elucidate its mechanisms and efficacy compared to established antiviral agents like Rimantadine .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Zebrafish Models : A study demonstrated significant behavioral improvements in zebrafish treated with ITD N-2'-oxide post 6-OHDA exposure, underscoring its potential application in neurodegenerative diseases.

- Hypoglycemic Effects : In a diabetic model, ITD N-2'-oxide showed promise as a lead compound for developing new antidiabetic therapies due to its ability to enhance glucose uptake without inducing toxicity.

Eigenschaften

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSQIGOCSEXEF-HMRFYLJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.